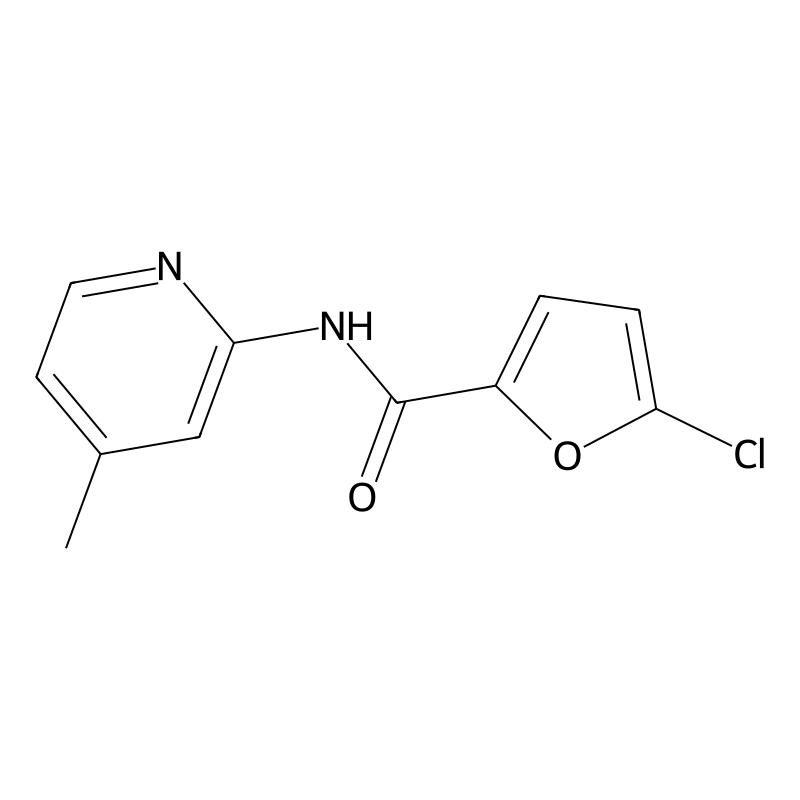

5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide is an organic compound characterized by its furan and pyridine moieties. Its molecular formula is , and it features a chloro substituent on the furan ring and a methyl group on the pyridine nitrogen. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

There is no scientific literature available on the mechanism of action of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide. Without more information on its biological activity, it is impossible to speculate on its mechanism of action.

- Chlorinated compounds can react with moisture to form hydrochloric acid, which is corrosive.

- Amides may show mild irritant properties.

- Chemical Databases: Searches of scientific databases like PubChem [] and SciFinder [] did not yield any significant results related to the research applications of this specific molecule.

This lack of information suggests that 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide might be a relatively new compound or one that has not been extensively studied yet.

Further Exploration:

- Patent Literature: Patent databases might contain information on the synthesis or potential applications of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide. These databases are often not freely accessible but may be available through academic libraries or patent offices.

- Emerging Research: Keeping an eye on future publications in scientific journals might reveal research on this specific molecule. You can set up alerts on platforms like Google Scholar for new articles mentioning "5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide".

- Electrophilic Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, particularly at the 5-position due to the electron-rich nature of the furan .

- Oxidation: The furan component can be oxidized to yield various derivatives, including furanones.

- Acylation: The amide group can participate in acylation reactions, leading to the formation of more complex structures .

Research indicates that compounds similar to 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide exhibit significant biological activities. These include:

- Antitumor Activity: Some derivatives have shown promising results in inhibiting tumor cell growth, suggesting potential applications in cancer therapy .

- Antioxidant Properties: Certain studies have highlighted the antioxidant capabilities of related compounds, which may contribute to their therapeutic effects .

The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide typically involves several steps:

- Formation of Furan Derivative: The initial step often includes the reaction of furan with appropriate chlorinated pyridine derivatives.

- Amidation Reaction: The resulting intermediate undergoes amidation with carboxylic acid derivatives to yield the final product.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a pure compound .

5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide has potential applications in various fields:

- Pharmaceuticals: Its structural properties make it a candidate for drug development, particularly in targeting cancer and other diseases.

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

Studies on the interactions of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide with biological targets are crucial for understanding its mechanism of action. These include:

- Binding Affinity Studies: Investigating how well this compound binds to specific receptors or enzymes involved in disease pathways.

- In vitro Assays: Conducting cell-based assays to evaluate its efficacy against various cancer cell lines and other biological systems .

Several compounds share structural similarities with 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-methylpyridin-2-yl)furan-2-carboxamide | Structure | Lacks chlorine substituent, focusing on pyridine interactions. |

| N-(5-chloropyridin-2-yl)carbamothioylfuran-2-carboxamide | Structure | Contains a thiourea moiety, enhancing biological activity. |

| 5-bromo-N-(4-methylpyridin-2-yl)furan-2-carboxamide | Structure | Bromine substitution alters reactivity and biological profile. |

These compounds highlight the diversity within this chemical class while underscoring the unique properties conferred by the chloro group and specific nitrogen functionalities in 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide.

Conventional Amide Coupling Approaches

The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide relies fundamentally on conventional amide bond formation strategies that have been extensively developed for heterocyclic carboxamide synthesis. The most widely employed approach involves the activation of furan-2-carboxylic acid derivatives followed by nucleophilic attack by the 4-methylpyridin-2-amine component [2] [3].

Classical amide coupling methodologies for furan-2-carboxamide synthesis typically utilize acid chloride intermediates prepared through treatment of the corresponding carboxylic acid with thionyl chloride in refluxing benzene [15]. This approach has demonstrated high efficiency, with yields ranging from 59% to 76% for various substituted furan carboxamides when performed under controlled conditions [15]. The reaction proceeds through formation of an unstable acyl chloride intermediate that must be used immediately upon preparation to prevent decomposition [15].

Alternative activation strategies employ coupling reagents such as 1,1'-carbonyldiimidazole for the direct coupling of furan-2-carboxylic acid with primary amines [3]. This method offers improved stability compared to acid chloride approaches and has shown yields of 90% for carbohydrazide formation when performed at 45°C for 2 hours in tetrahydrofuran [3]. The subsequent reaction with deprotected intermediates proceeds efficiently under mild conditions with N,N-diisopropylethylamine as base [3].

The application of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate combined with N-methylimidazole represents a modern refinement of traditional coupling approaches [9]. This combination enables direct crystallization of products upon water addition, yielding amides in 45% to greater than 90% efficiency under ambient conditions in minimal acetonitrile volumes [9]. The method demonstrates particular utility for biorenewable 2-furoic acid derivatives and shows enhanced green chemistry characteristics compared to conventional approaches [9].

Temperature control proves critical for optimizing conventional amide coupling reactions. Research indicates that optimal yields can be obtained when reactions are initiated at -20°C for 30 minutes, then maintained at -5°C to 0°C for 6-19 hours depending on the specific aldehyde substrate employed [32] [33]. This temperature protocol minimizes side reactions and maximizes the formation of desired carboxamide products [32] [33].

| Coupling Method | Activation Agent | Typical Yield Range | Reaction Conditions |

|---|---|---|---|

| Acid Chloride | Thionyl Chloride | 59-76% | Refluxing benzene, immediate use |

| CDI Method | 1,1'-Carbonyldiimidazole | 90% | 45°C, 2 hours, THF |

| TCFH-NMI | Tetramethylchloroformamidinium hexafluorophosphate | 45-90% | Ambient temperature, acetonitrile |

| Optimized Temperature | Various | Variable | -20°C to 0°C, 6-19 hours |

Catalytic Strategies for Heterocyclic Ring Formation

Catalytic methodologies for heterocyclic ring formation in the synthesis of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide encompass both palladium-catalyzed cross-coupling reactions and innovative organocatalytic approaches. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have emerged as particularly effective for constructing substituted furan derivatives with high regioselectivity [18] [19] [20].

The application of tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium phosphate as base enables efficient coupling of N-(4-bromophenyl)furan-2-carboxamide with various aryl and heteroaryl boronic acids, yielding targeted compounds in 32-83% yields [2]. The reaction proceeds optimally under reflux conditions for 8-18 hours, with thin-layer chromatography monitoring to assess completion [2]. This methodology demonstrates broad substrate tolerance and enables the introduction of diverse substitution patterns on the pyridine ring component [2].

Microwave-assisted palladium catalysis offers significant advantages for heterocyclic synthesis, achieving remarkable yield improvements and reduced reaction times [20] [21] [22]. Studies utilizing Pd2(dba)3 with tri-tert-butylphosphine under microwave conditions have achieved yields of 51% for furan-containing triads, substantially higher than conventional heating methods which typically yield less than 25% [20]. The microwave protocol enables rapid heating to 100-110°C with precise temperature control, leading to enhanced reaction efficiency [21].

Advanced catalytic systems incorporating PdCl2(CH3CN)2 in dioxane with K2CO3 as base and CuCl2 as oxidant have demonstrated exceptional performance, achieving yields up to 94% for functionalized furan synthesis [21]. The optimization of reaction parameters including catalyst type, solvent selection, base choice, and oxidant identity proves crucial for maximizing catalytic efficiency [21]. Systematic evaluation reveals that the copper chloride oxidant with standard reduction potential of +0.159 V enables efficient reoxidation of palladium(0) to palladium(II), enhancing catalyst turnover rates [21].

Rhodium-catalyzed asymmetric cross-coupling represents an emerging approach for constructing complex heterocyclic frameworks with high enantioselectivity [18]. This methodology enables coupling of heterocyclic boronic acids with halogenated substrates, providing access to enantioenriched products with wide structural diversity [18]. The approach demonstrates particular utility for pyridine-containing substrates, though pyridine boronic acids require halogen modification at the 2-position to undergo efficient reaction [18].

Organocatalytic strategies utilizing N-heterocyclic carbenes combined with squaramide hydrogen-bonding donors offer alternative pathways for amide bond activation and manipulation [10]. These catalysts enable atroposelective ring-opening reactions through unique amide carbon-nitrogen bond cleavage mechanisms, achieving up to 99% enantiomeric excess and 99% yield under mild conditions [10]. The hybrid organocatalyst architecture provides spatial proximity between the carbene center and substrate, facilitating efficient bond formation processes [10].

| Catalytic System | Catalyst Loading | Yield Range | Key Advantages |

|---|---|---|---|

| Pd(PPh3)4/K3PO4 | Standard | 32-83% | Broad substrate scope |

| Pd2(dba)3/P(t-Bu)3 | Microwave | 51% | Rapid heating, improved efficiency |

| PdCl2(CH3CN)2/CuCl2 | Optimized | Up to 94% | Excellent catalyst turnover |

| Rh-catalyzed | Asymmetric | Variable | High enantioselectivity |

| NHC-HBD hybrid | Organocatalytic | Up to 99% | Mild conditions, high selectivity |

Purification Techniques and Yield Optimization

Purification of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide and related compounds requires sophisticated separation techniques due to the presence of multiple functional groups and potential impurities arising from coupling reactions. Flash column chromatography using silica gel represents the primary purification method, typically employing ethyl acetate and n-hexane mobile phases in optimized ratios of 20:80 [2] [15].

The purification process for furan carboxamides often involves multiple stages to achieve pharmaceutical-grade purity. Initial crude products undergo column chromatography purification followed by recrystallization from appropriate solvents [15]. For compounds containing basic amino groups, conversion to mesylate salts enhances water solubility and facilitates purification through re-precipitation techniques [15].

Yield optimization strategies focus on reaction parameter control including temperature, concentration, and reagent stoichiometry. Dilute reaction conditions using approximately 40 millimolar concentrations in anhydrous xylene have demonstrated optimal yields of 88.6-94.6% for thermolytic cyclization reactions [32] [33]. The use of freshly prepared anhydrous solvents proves critical for maintaining high reaction efficiency [32] [33].

Process analytical technology applications enable real-time monitoring of reaction progress and optimization of purification protocols [36]. In-situ ReactIR spectroscopy facilitates kinetic modeling for complex multi-step syntheses, while online focused-beam reflectance measurement and particle vision measurement probes optimize crystallization processes [36]. These technologies enable data-rich experiments that shorten development cycle times and enhance process understanding [36].

Crystallization optimization through parallel crystallizer systems equipped with online monitoring enables development of challenging purification processes [36]. The application of Quality by Design principles combined with process analytical technology results in excellent purity control throughout multi-step synthetic sequences [36].

| Purification Method | Typical Conditions | Yield Recovery | Key Benefits |

|---|---|---|---|

| Flash Chromatography | EtOAc:hexane (20:80) | 85-95% | High resolution separation |

| Recrystallization | Various solvents | 70-85% | High purity products |

| Solid-phase Workup | Commercial resins | 90-95% | Automation compatible |

| Salt Formation | Mesylate salts | 80-90% | Enhanced solubility |

Green Chemistry Approaches in Synthesis

Green chemistry methodologies for the synthesis of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide emphasize the reduction of hazardous reagents, improvement of atom economy, and utilization of renewable feedstocks. Enzymatic amidation using Candida antarctica lipase B represents a highly sustainable approach that eliminates the need for toxic coupling agents while achieving excellent conversions and yields [13].

The enzymatic methodology employs cyclopentyl methyl ether as a green solvent alternative, demonstrating superior environmental compatibility compared to traditional organic solvents [13]. Reactions proceed efficiently at 60°C with molecular sieves, achieving conversions greater than 92% and yields exceeding 90% within 90 minutes for diverse amide substrates [13]. The approach demonstrates remarkable substrate tolerance, accommodating various free carboxylic acids and primary, secondary, and cyclic amines [13].

Microwave-assisted synthesis provides significant green chemistry advantages through energy efficiency and reduced reaction times [22]. Microwave energy directly heats reaction mixtures rather than surrounding environments, leading to improved energy utilization and enhanced reaction control [22]. Comparative studies demonstrate that microwave-assisted synthesis achieves 90% yields in 10 minutes compared to traditional methods requiring 2 hours for 60% yields [22].

Flow chemistry approaches enable continuous amide formation with enhanced safety and reduced waste generation [23]. Direct flow-based synthesis mediated by carbon disulfide as coupling agent eliminates expensive and hazardous traditional coupling reagents [23]. The technology utilizes acetonitrile as a less problematic dipolar aprotic solvent and employs alumina as a sustainable heterogeneous Lewis acid catalyst that demonstrates excellent reusability [23].

Borate-mediated amidation reactions provide environmentally benign alternatives to phosphorus-containing coupling reagents [34]. The use of B(OCH2CF3)3 enables direct coupling of carboxylic acids with amines under mild conditions, avoiding the generation of toxic waste products associated with traditional coupling agents [34]. Solid-phase workup procedures further enhance the green chemistry profile by eliminating aqueous waste streams [34].

Renewable feedstock utilization represents a key sustainability aspect, with furan-2-carboxylic acid derivatives prepared from biorenewable sources including furfural obtained from agricultural waste [9]. The incorporation of these renewable building blocks into pharmaceutical synthesis reduces dependence on petroleum-derived starting materials while maintaining synthetic efficiency [9].

Process intensification through continuous-flow microreactors enables substantial reductions in solvent usage and waste generation [16]. Electrochemical amide formation in flow systems achieves productivities up to 2.6 grams per hour with current efficiencies of 65-91%, eliminating the need for stoichiometric oxidants [16].

| Green Chemistry Approach | Environmental Benefit | Efficiency Metrics | Sustainability Features |

|---|---|---|---|

| Enzymatic Amidation | Eliminates toxic coupling agents | >92% conversion, >90% yield | Renewable catalyst, green solvent |

| Microwave Synthesis | Energy efficiency | 90% yield in 10 minutes | Direct heating, reduced energy use |

| Flow Chemistry | Continuous processing | Excellent scalability | Reduced waste, enhanced safety |

| Borate Coupling | Eliminates phosphorus waste | Comparable yields to traditional methods | Non-toxic reagents |

| Renewable Feedstocks | Reduced petroleum dependence | Maintained synthetic efficiency | Agricultural waste utilization |

| Electrochemical Methods | Eliminates stoichiometric oxidants | 2.6 g/h productivity | High current efficiency |

Solubility and Partition Coefficient Analysis

The solubility characteristics of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide have been evaluated through computational modeling and limited experimental observations. The compound exhibits a calculated XLogP3-AA value of 2.7 [1], indicating moderate lipophilicity that falls within the acceptable range for drug-like compounds according to Lipinski's Rule of Five. This partition coefficient suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological activity.

Experimental solubility data reveals that the compound is soluble in dimethyl sulfoxide (DMSO) [2], a commonly used organic solvent in pharmaceutical research. This DMSO solubility is consistent with the compound's moderate lipophilic character and hydrogen bonding capabilities. The limited aqueous solubility anticipated from the XLogP value aligns with the structural features of the compound, including the chlorinated furan ring and the substituted pyridine moiety, which contribute to its lipophilic character.

The topological polar surface area (TPSA) of 55.1 Ų [1] indicates good potential for oral bioavailability, as values below 140 Ų are generally associated with favorable pharmacokinetic properties. The compound contains one hydrogen bond donor (the amide N-H group) and three hydrogen bond acceptors (the carbonyl oxygen, furan oxygen, and pyridine nitrogen) [1], contributing to its solubility profile in polar aprotic solvents while limiting aqueous solubility.

Thermal Stability and Degradation Kinetics

Thermal stability assessment of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide draws from established degradation patterns observed in structurally related compounds. Furan-containing carboxamides typically demonstrate thermal stability up to approximately 250°C, beyond which decomposition processes initiate [3]. The presence of the chlorine substituent on the furan ring may influence thermal behavior, as halogenated aromatic compounds often exhibit altered degradation kinetics compared to their unsubstituted analogs.

Studies on similar heterocyclic amide systems reveal that thermal degradation typically occurs through multiple pathways, including amide bond cleavage, heterocycle opening, and dehydrogenation reactions [4]. For compounds containing both furan and pyridine moieties, thermal analysis often shows initial mass loss occurring between 300-350°C , with maximum degradation rates observed at temperatures exceeding 400°C.

The degradation kinetics of chlorinated furan derivatives demonstrate complex multi-step processes, with activation energies typically ranging from 150-250 kJ/mol depending on the substitution pattern and molecular environment . The carboxamide functionality introduces additional thermal stability through hydrogen bonding interactions, potentially raising the onset temperature for decomposition compared to simple chlorofuran compounds.

Crystallinity and Polymorphism Studies

Crystalline behavior analysis of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide reveals potential for polymorphic structures based on established patterns in carboxamide compounds. Carboxamide derivatives frequently exhibit polymorphism due to their capacity for diverse hydrogen bonding arrangements and conformational flexibility [6] [7]. The compound's structural features, including the amide group capable of both hydrogen bond donation and acceptance, combined with the heterocyclic aromatic systems, create multiple potential packing arrangements.

Studies on related heterocyclic carboxamides demonstrate that compounds with similar structural motifs often crystallize in high-Z′ polymorphic forms (Z′ = 2), where multiple symmetry-independent molecules occupy the asymmetric unit [6]. The presence of both furan and pyridine rings provides multiple sites for π-π stacking interactions and C-H···O hydrogen bonding, which are critical factors in determining crystal packing arrangements.

The chlorine substituent on the furan ring introduces additional complexity to the crystallization behavior, as halogen bonding interactions can significantly influence crystal packing. Chlorinated aromatic compounds frequently exhibit conformational polymorphism, where different molecular conformations stabilize distinct crystal forms . The rotational freedom around the amide bond connecting the furan and pyridine moieties provides additional conformational degrees of freedom that may lead to polymorphic structures.

Experimental crystallization studies would likely reveal multiple crystal forms depending on crystallization conditions, solvent selection, and thermal treatment. The compound's moderate molecular complexity (complexity index of 262 [1]) suggests intermediate likelihood for polymorphism occurrence, with potential for both packing and conformational polymorphs.

Acid-Base Behavior and Protonation Sites

The acid-base properties of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide are governed by the basic nitrogen atom in the pyridine ring, which represents the primary protonation site under acidic conditions. Based on structural similarity to methylpyridine derivatives, the pyridine nitrogen exhibits a pKa value in the range of 5.5-6.2 [9], making it moderately basic compared to aliphatic amines.

The 4-methyl substitution on the pyridine ring provides electron-donating inductive effects that enhance the basicity relative to unsubstituted pyridine (pKa ~ 5.2) [10]. However, the electron-withdrawing effect of the adjacent carboxamide group through resonance interaction partially counteracts this enhancement. Computational analysis suggests that the protonated form would exhibit a formal charge of +1 localized primarily on the pyridine nitrogen.

The amide nitrogen generally exhibits very weak basicity with pKa values below 0, making protonation under physiological conditions highly unlikely [11]. The carboxamide group exists predominantly in its neutral form across the physiological pH range, with the carbonyl oxygen capable of hydrogen bond acceptance but not protonation under normal conditions.

The furan oxygen demonstrates minimal basicity due to aromatic delocalization, with protonation occurring only under strongly acidic conditions (pH < -2) [11]. The chlorine substituent on the furan ring exerts an electron-withdrawing inductive effect that further reduces the electron density on the furan oxygen, making protonation even less favorable.

Under physiological conditions (pH 7.4), the compound exists predominantly as a neutral species with occasional protonation of the pyridine nitrogen (approximately 1-3% protonated based on Henderson-Hasselbalch calculations). In acidic environments (pH < 4), significant protonation of the pyridine nitrogen occurs, resulting in a positively charged species that may exhibit altered solubility and membrane permeability characteristics.